molecular formula C18H25N5O2 B12228218 3-tert-butyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-tert-butyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12228218
M. Wt: 343.4 g/mol
InChI Key: ZSLMUPAEDFIEHI-UHFFFAOYSA-N
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Description

3-tert-butyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a pyrrolidinyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate dicarbonyl compounds with hydrazine derivatives.

    Introduction of the tert-butyl group: This is usually done via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Attachment of the methoxy group: This step involves the nucleophilic substitution of a suitable leaving group with methanol.

    Coupling with the pyrrolidinyl-imidazole moiety: This is typically achieved through a series of condensation reactions, often involving the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring and the imidazole moiety can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like metronidazole and clotrimazole share the imidazole moiety and have similar biological activities.

    Pyridazine derivatives: Compounds like pyridazine-3-carboxylic acid and its derivatives are structurally related and have comparable chemical properties.

Uniqueness

What sets 3-tert-butyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in drug development and materials science.

Properties

Molecular Formula

C18H25N5O2

Molecular Weight

343.4 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(3-methylimidazol-4-yl)methanone

InChI

InChI=1S/C18H25N5O2/c1-18(2,3)15-5-6-16(21-20-15)25-11-13-7-8-23(10-13)17(24)14-9-19-12-22(14)4/h5-6,9,12-13H,7-8,10-11H2,1-4H3

InChI Key

ZSLMUPAEDFIEHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CN=CN3C

Origin of Product

United States

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